molecular formula C12H19NOS B6634680 [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol

[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol

Cat. No. B6634680
M. Wt: 225.35 g/mol
InChI Key: UJZGNLQVHZBEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol, also known as EM-2, is a chemical compound with potential therapeutic applications in various fields, such as cancer research and drug development.

Mechanism of Action

[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol acts as an HDAC inhibitor by binding to the active site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, its low yield and limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and solubility of [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. Additionally, further studies are needed to determine the optimal dosage and administration route for [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol in various cancer types. Finally, there is potential for [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol to be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.

Synthesis Methods

[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol can be synthesized through a multistep process starting from 4-bromoacetophenone. The first step involves the reaction of 4-bromoacetophenone with ethyl mercaptan to form 4-(ethylsulfanyl)acetophenone. This compound is then reacted with ethylenediamine to form 4-[(2-ethylsulfanylethyl)amino]acetophenone, which is subsequently reduced with lithium aluminum hydride to yield [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. The overall yield of this process is approximately 20%.

Scientific Research Applications

[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol has been studied for its potential therapeutic applications in cancer research, specifically as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors, such as [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol, can reverse this process, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.

properties

IUPAC Name

[4-[(2-ethylsulfanylethylamino)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-2-15-8-7-13-9-11-3-5-12(10-14)6-4-11/h3-6,13-14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZGNLQVHZBEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol

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